molecular formula C20H18O4 B14619075 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3,4-dimethoxybenzene) CAS No. 58335-56-1

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3,4-dimethoxybenzene)

Cat. No.: B14619075
CAS No.: 58335-56-1
M. Wt: 322.4 g/mol
InChI Key: HFUDDCXERRXUEI-UHFFFAOYSA-N
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Description

1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-butadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne typically involves the coupling of 3,4-dimethoxyphenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air . The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of raw materials and catalysts in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne in biological systems involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating mitochondrial signaling pathways and increasing the production of reactive oxygen species (ROS) . It may also inhibit specific enzymes or proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3,4-dimethoxyphenyl)-1,3-butadiyne is unique due to its conjugated triple bonds, which confer distinct electronic and structural characteristics. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

58335-56-1

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)buta-1,3-diynyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C20H18O4/c1-21-17-11-9-15(13-19(17)23-3)7-5-6-8-16-10-12-18(22-2)20(14-16)24-4/h9-14H,1-4H3

InChI Key

HFUDDCXERRXUEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#CC#CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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